molecular formula C17H12ClNO3 B2724136 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid CAS No. 854867-53-1

6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B2724136
CAS No.: 854867-53-1
M. Wt: 313.74
InChI Key: GANQTYWVIMDQNV-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with a chloro, hydroxyphenyl, and carboxylic acid substituent, making it a versatile molecule for various chemical reactions and applications.

Scientific Research Applications

6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety data sheet for 6-Chloro-2-(4-hydroxyphenyl)-3-methyl-4-quinolinecarboxylic acid suggests that in case of skin contact, the area should be washed off with soap and plenty of water. If inhaled or swallowed, medical attention should be sought immediately .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Substituents: The chloro and hydroxyphenyl groups can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while the hydroxyphenyl group can be introduced via a Friedel-Crafts acylation followed by reduction.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, ammonia, or thiols.

Major Products Formed

    Oxidation: Formation of quinoline ketones.

    Reduction: Formation of quinoline alcohols.

    Substitution: Formation of quinoline derivatives with various substituents.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

    Interacting with DNA: Intercalating into DNA and disrupting its function, which can be useful in anticancer therapies.

    Modulating Receptors: Binding to and modulating the activity of cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: Another antimalarial drug with an additional hydroxy group.

Uniqueness

6-Chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of chloro, hydroxyphenyl, and carboxylic acid groups makes it a versatile molecule for various applications, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name

6-chloro-2-(4-hydroxyphenyl)-3-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO3/c1-9-15(17(21)22)13-8-11(18)4-7-14(13)19-16(9)10-2-5-12(20)6-3-10/h2-8,20H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANQTYWVIMDQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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